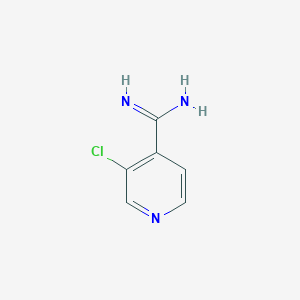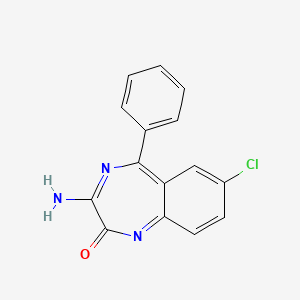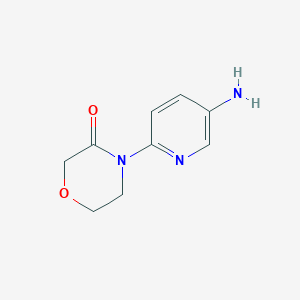![molecular formula C17H20N2O2S B12448011 N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)
N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a synthetic organic compound that features a thiophene ring, an acetamido group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with acetic anhydride to form 2-acetamidothiophene.
Coupling with Benzamide: The acetamido intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Introduction of the Tert-Butyl Group: Finally, the tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butylamine.
Industrial Production Methods: Industrial production of N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and acetamido group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-TERT-BUTYL-2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE: Lacks the benzamide moiety.
N-TERT-BUTYL-3-[2-(FURAN-2-YL)ACETAMIDO]BENZAMIDE: Contains a furan ring instead of a thiophene ring.
N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID: Has a carboxylic acid group instead of a benzamide group.
Uniqueness: N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to the presence of both the thiophene ring and the benzamide moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N2O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)19-16(21)12-6-4-7-13(10-12)18-15(20)11-14-8-5-9-22-14/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
FTXBPTALMVLZIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)](/img/structure/B12447958.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)
![3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)

![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12448017.png)
